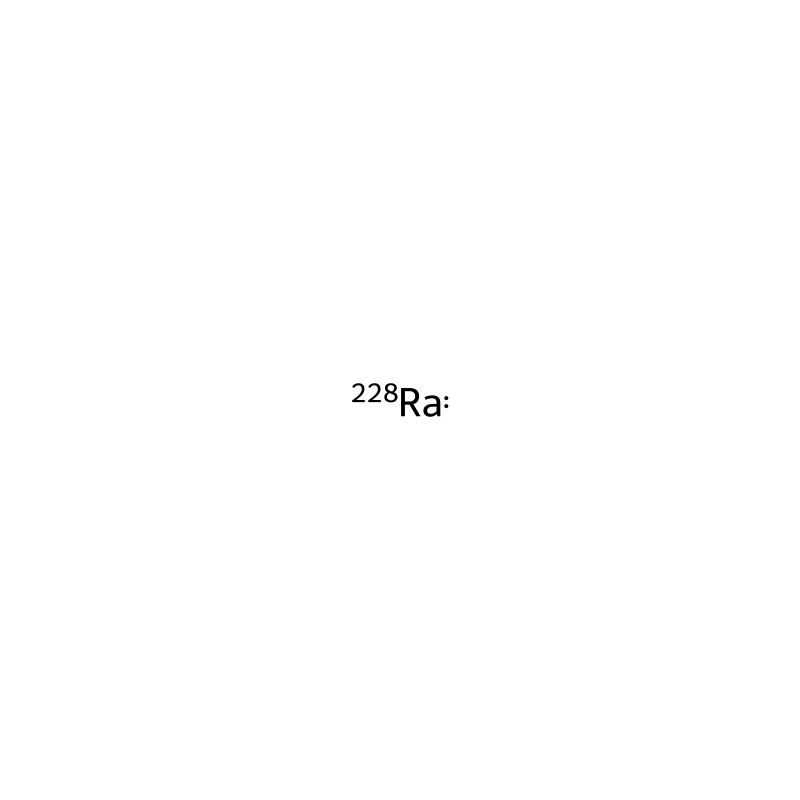Radium-228

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Radium-228 is a radioactive isotope of radium, which is part of the decay series of thorium-232. It has a half-life of approximately 5.75 years and decays primarily through beta decay to form actinium-228. Radium-228 is one of the isotopes that contribute to the natural radioactivity found in the environment, particularly in soils and groundwater, due to its formation during the decay of thorium and uranium ores. Its presence in natural waters is of significant concern due to its radioactive properties and potential health risks associated with exposure.
Radium-228 can also form various compounds such as radium chloride, radium bromide, and radium nitrate. These compounds are typically colorless but may turn yellow or dark over time due to self-radiolysis from the alpha decay of radium. The solubility of these compounds varies; for instance, radium chloride is less soluble in water compared to barium chloride, while radium bromide is more soluble than radium chloride .
Radium-228 is considered a carcinogen due to its ionizing radiation, which can lead to various health issues including anemia, skin disorders, osteoporosis, and other bone-related diseases. The Environmental Protection Agency has set a maximum contaminant level for radium in drinking water at 5 picocuries per liter, emphasizing its potential health risks . The biological activity of radium-228 is closely linked to its decay products, particularly actinium-228, which further contributes to the radiation dose received by living organisms.
Radium-228 can be synthesized through several methods, primarily involving the irradiation of thorium-232 in nuclear reactors. The reaction can be represented as follows:
Additionally, radium-228 can be isolated from natural sources through chemical separation techniques that typically involve precipitation and ion exchange methods. For instance, it can be separated from thorium using various acids and resins .
Radium-228 has several applications primarily in scientific research and medical treatments. Notably, it is used as a target material for producing thorium-229 in nuclear reactors, which has implications for cancer treatment using radiopharmaceuticals like bismuth-213 and actinium-225 . Furthermore, its radioactive properties make it useful in studies related to environmental monitoring and hydrology.
Research on the interactions of radium-228 with biological systems has shown that it poses significant risks due to its radiotoxicity. Studies indicate that exposure can lead to increased cancer risk and other health issues associated with ionizing radiation. Additionally, interaction studies often focus on the behavior of radium-228 in aquatic environments, examining how it affects aquatic life and accumulates in food chains .
Radium-228 shares similarities with other isotopes of radium and alkaline earth metals but has unique characteristics due to its specific decay chain and half-life. Below are some similar compounds:
| Compound | Half-Life | Decay Products | Unique Characteristics |
|---|---|---|---|
| Radium-226 | 1,600 years | Radon-222 | Long half-life; significant environmental presence |
| Radium-224 | 3.66 days | Radon-220 | Shorter half-life; used in some medical applications |
| Actinium-228 | 6.15 hours | Lead-212 | Short-lived; important for radiotherapy |
| Barium | Stable | N/A | Non-radioactive; commonly used in various applications |
Uniqueness of Radium-228: Unlike its isotopes, Radium-228's relatively short half-life allows for quicker decay while still being useful as a target material for producing other isotopes like thorium-229. Its role in environmental studies also sets it apart from stable elements like barium .








